molecular formula C26H34N2O3S2 B431125 12-ethyl-5-heptylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-5-heptylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B431125
M. Wt: 486.7g/mol
InChI Key: FVJBHCRVUJVFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(heptylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(heptylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(heptylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(heptylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-(heptylsulfanyl)-3-(4-hydroxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-ethyl-2-(heptylsulfanyl)-3-(4-chlorophenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 6-ethyl-2-(heptylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C26H34N2O3S2

Molecular Weight

486.7g/mol

IUPAC Name

12-ethyl-5-heptylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H34N2O3S2/c1-5-7-8-9-10-15-32-25-27-23-22(20-16-26(3,6-2)31-17-21(20)33-23)24(29)28(25)18-11-13-19(30-4)14-12-18/h11-14H,5-10,15-17H2,1-4H3

InChI Key

FVJBHCRVUJVFAL-UHFFFAOYSA-N

SMILES

CCCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CCCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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